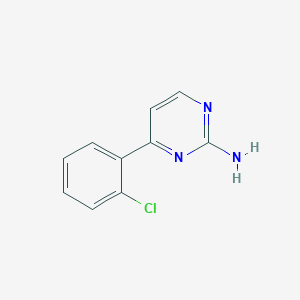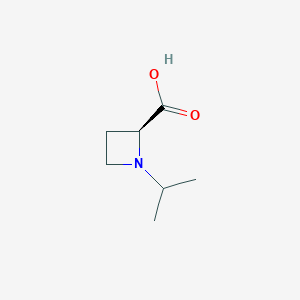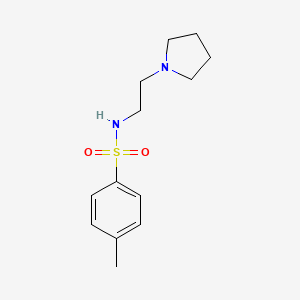![molecular formula C14H24ClNO B1504898 3-[2-(Dipropylamino)ethyl]phenol;hydrochloride CAS No. 79412-65-0](/img/structure/B1504898.png)
3-[2-(Dipropylamino)ethyl]phenol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(Dipropylamino)ethyl]phenol–hydrogen chloride (1/1) is a chemical compound with the molecular formula C14H24ClNO and a molecular weight of 257.8 g/mol. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 3-[2-(Dipropylamino)ethyl]phenol–hydrogen chloride (1/1) involves several steps. One common method includes the reaction of 3-[2-(Dipropylamino)ethyl]phenol with hydrogen chloride. The reaction conditions typically involve the use of solvents and catalysts to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
3-[2-(Dipropylamino)ethyl]phenol–hydrogen chloride (1/1) undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3-[2-(Dipropylamino)ethyl]phenol–hydrogen chloride (1/1) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and its role in drug development.
Industry: Used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 3-[2-(Dipropylamino)ethyl]phenol–hydrogen chloride (1/1) involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
3-[2-(Dipropylamino)ethyl]phenol–hydrogen chloride (1/1) can be compared with similar compounds such as 3-[2-(Dipropylamino)ethyl]phenol hydrobromide. While both compounds share similar structures and properties, they may differ in their reactivity, solubility, and specific applications . Other similar compounds include various derivatives of phenol and dipropylaminoethyl compounds.
Propiedades
Número CAS |
79412-65-0 |
|---|---|
Fórmula molecular |
C14H24ClNO |
Peso molecular |
257.8 g/mol |
Nombre IUPAC |
3-[2-(dipropylamino)ethyl]phenol;hydrochloride |
InChI |
InChI=1S/C14H23NO.ClH/c1-3-9-15(10-4-2)11-8-13-6-5-7-14(16)12-13;/h5-7,12,16H,3-4,8-11H2,1-2H3;1H |
Clave InChI |
DVFONTGFMBACRJ-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)CCC1=CC(=CC=C1)O.Cl |
SMILES canónico |
CCCN(CCC)CCC1=CC(=CC=C1)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![tert-butyl (3R)-3-[(dimethylamino)methyl]piperidine-1-carboxylate](/img/structure/B1504838.png)



![2,4-Dichloroimidazo[5,1-f][1,2,4]triazine](/img/structure/B1504852.png)

